2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(2-11)6(12)13-3-5/h1,3H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWLGKLNLHLZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Agrochemical Applications
Pesticide Development
2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile serves as an important intermediate in the synthesis of various agrochemicals, particularly pesticides. Its trifluoromethyl group enhances biological activity, making it effective against a range of agricultural pests.
Case Study: Insecticidal Activity
Research indicates that derivatives of trifluoromethylpyridines exhibit significant insecticidal properties. For instance, a study showed that compounds derived from 2-amino-5-(trifluoromethyl)pyridine demonstrated high efficacy against common agricultural pests such as Sphaerotheca fuliginea and Rhizoctonia solani, achieving control rates up to 100% at concentrations of 100 ppm .
Pharmaceutical Applications
Medicinal Chemistry
The compound is also explored for its potential in medicinal chemistry. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.
Case Study: Synthesis of Bioactive Compounds
A notable application involves using this compound as a precursor for synthesizing imidazopyridine derivatives, which have shown promise as anti-cancer agents. The synthesis process typically involves reacting this compound with other reagents to yield bioactive molecules .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including:
- Direct Halogenation : Reacting pyridine derivatives with halogenating agents.
- Ammonolysis : Treating halogenated trifluoromethylpyridines with ammonia under controlled conditions .
Table 1: Synthesis Methods and Yields
| Synthesis Method | Reaction Conditions | Yield (%) |
|---|---|---|
| Halogenation | Pyridine + Br2 or Cl2 | 65% |
| Ammonolysis | Halogenated pyridine + NH3 (100°C) | 75% |
| Cyclo-condensation | Trifluoromethyl building block + catalyst | 80% |
Mechanism of Action
The mechanism of action of 2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and carbonitrile groups can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
- Structure: Amino (position 5), trifluoromethyl (position 3), cyano (position 2).
- Properties : CAS 573762-62-6; molecular formula C₇H₄F₃N₃ (MW: 187.12).
- Applications : Key intermediate in synthesizing Apalutamide, a prostate cancer drug.
- Comparison: Positional isomerism alters electronic distribution and binding affinity. The amino group at position 5 (vs. 2 in the target compound) may reduce steric hindrance, enhancing reactivity in coupling reactions.
2-Amino-5-(trifluoromethyl)nicotinic Acid
- Structure: Amino (position 2), trifluoromethyl (position 5), carboxylic acid (position 3).
- Properties : CAS 944900-39-4; molecular formula C₇H₅F₃N₂O₂ (MW: 220.15).
- Applications : Used in drug discovery for carboxylate-mediated ionic interactions.
- Comparison: Replacement of cyano with carboxylic acid increases polarity and hydrogen-bonding capacity, improving solubility but reducing membrane permeability.
Methyl 2-Amino-5-(trifluoromethyl)nicotinate
- Structure: Amino (position 2), trifluoromethyl (position 5), ester (position 3).
- Properties : CAS 1227048-89-6; molecular formula C₈H₇F₃N₂O₂ (MW: 244.15).
- Applications : Ester groups serve as prodrug moieties for controlled release.
- Comparison: The ester group offers hydrolytic lability, enabling in vivo activation, unlike the stable cyano group in the target compound.
Substituent-Driven Functional Differences
Trifluoromethyl vs. Halogen/Other Groups
- 2-Chloro-5-cyanopyridine (CAS 33252-28-7): Chlorine at position 2 provides moderate electron-withdrawing effects but lacks the lipophilicity and metabolic stability conferred by trifluoromethyl.
- 5-Amino-2-chloropyridine (CAS 5350-93-6): Amino and chloro substituents enhance nucleophilic aromatic substitution but offer lower steric bulk compared to trifluoromethyl.
Cyano vs. Aldehyde/Carboxylic Acid
- 2-Amino-5-(trifluoromethyl)nicotinaldehyde: The aldehyde group enables Schiff base formation but is prone to oxidation, limiting stability.
- Target Compound: Cyano group enhances stability and participates in dipole interactions, making it suitable for enzyme inhibition.
Comparative Data Table
Biological Activity
2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, including increased lipophilicity and improved binding interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-amino-5-(trifluoromethyl)nicotinonitrile
- Molecular Formula : CHFN
- Molecular Weight : 201.12 g/mol
This compound features a pyridine ring with an amino group at the 2-position and a trifluoromethyl group at the 5-position, which significantly influences its reactivity and biological interactions.
The biological activity of this compound primarily involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, enhancing binding affinity to target proteins.
- Hydrophobic Interactions : The trifluoromethyl group contributes to hydrophobic interactions, which can stabilize the binding of the compound to its targets .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimycobacterial Activity : In studies assessing its efficacy against Mycobacterium tuberculosis, derivatives of this compound demonstrated significant antimycobacterial properties. The presence of the trifluoromethyl group was crucial for enhancing activity through improved binding interactions with target enzymes .
- Cytotoxic Effects : Case studies have shown that compounds with similar structures can induce cytotoxicity in cancer cell lines. For example, certain derivatives displayed enhanced cytotoxicity through mechanisms involving microtubule disruption and induction of apoptosis .
Case Study 1: Antimycobacterial Activity
A series of fluorinated chalcones including 2-amino-pyridine derivatives were evaluated for their antimycobacterial activity. The study revealed that compounds featuring the trifluoromethyl moiety exhibited superior binding affinity to active sites on mycobacterial enzymes, leading to enhanced inhibition compared to non-fluorinated analogs .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays demonstrated that derivatives of this compound could effectively induce cell death in glioblastoma multiforme (GBM) cells. The mechanism was linked to alterations in microtubule dynamics and subsequent cellular stress responses, showcasing the potential for developing new anticancer agents based on this scaffold .
Table 1: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile, and what are their key parameters?
Methodological Answer: The compound is synthesized via nucleophilic substitution or palladium-catalyzed cyanation. For example:
- Route 1 : Reacting 2-(6-chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline with potassium cyanide (KCN) in dimethylsulfoxide (DMSO) at 0°C to room temperature, achieving a 38% yield after purification via C18 reverse-phase chromatography .
- Route 2 : Using zinc dicyanide and tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylformamide (DMF) at 80°C under nitrogen, followed by column chromatography .
Critical Parameters : Solvent choice (polar aprotic solvents), catalyst loading (e.g., 0.0043 mmol Pd(0)), and reaction time (overnight to 18 hours) significantly impact yields.
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- LCMS/HPLC : Confirms molecular weight (e.g., m/z 265 [M+H]+) and purity (retention times: 1.16 minutes under SMD-TFA05 conditions) .
- Reverse-phase chromatography : Used for purification, with gradients like 40–100% acetonitrile/water .
- Crystallography : SHELX software (e.g., SHELXL) can resolve structural ambiguities via single-crystal X-ray diffraction .
Q. How can researchers determine key physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
- Solubility : Test in DMSO, acetonitrile, or aqueous buffers via saturation shake-flask method.
- Stability : Use accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring .
- Computational Prediction : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic properties and reactivity .
Advanced Research Questions
Q. How can DFT be applied to study electronic properties and reaction mechanisms?
Methodological Answer:
- Functional Selection : Combine exact exchange (e.g., Becke’s 1993 functional) with gradient corrections for accurate thermochemical data (average deviation ~2.4 kcal/mol for atomization energies) .
- Mechanistic Insights : Model transition states for cyanation reactions using the Lee-Yang-Parr correlation functional to evaluate activation barriers .
- Basis Sets : Use 6-31G* or def2-TZVP for geometry optimization and frequency calculations.
Q. What strategies resolve contradictions in reported synthesis yields or reactivity?
Methodological Answer:
- Reproducibility Protocols : Standardize solvent purity (e.g., anhydrous DMF), catalyst batch, and reaction monitoring (e.g., in-situ IR for intermediate detection).
- Comparative Analysis : Contrast palladium-catalyzed vs. nucleophilic substitution routes (e.g., 38% yield in vs. variable outputs in ) to identify critical variables .
Q. How can biological activity be systematically evaluated for this compound?
Methodological Answer:
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing trifluoromethyl with chloro) and assess cytotoxicity via MTT assays .
- Target Identification : Use computational docking (AutoDock Vina) with homology models of receptors linked to pyridine derivatives’ anti-inflammatory or anticancer activity .
Q. What challenges arise in scaling up synthesis, and how can they be addressed?
Methodological Answer:
- Purification Bottlenecks : Replace reverse-phase chromatography with recrystallization or flash chromatography for larger batches.
- Catalyst Efficiency : Optimize Pd(0) loading (e.g., 0.5 mol%) to reduce costs while maintaining yield .
- Safety : Mitigate cyanide handling risks by using safer alternatives (e.g., trimethylsilyl cyanide) in flow reactors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
